(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol
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Overview
Description
(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a chlorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-chlorobenzyl bromide.
Grignard Reaction: The 3-chlorobenzyl bromide is reacted with magnesium to form the Grignard reagent, which is then added to cyclopentanone to form the intermediate.
Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[(3-Bromophenyl)methyl]cyclopentan-1-ol
- (1R,2S)-2-[(3-Fluorophenyl)methyl]cyclopentan-1-ol
- (1R,2S)-2-[(3-Methylphenyl)methyl]cyclopentan-1-ol
Uniqueness
(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2S)-2-[(3-chlorophenyl)methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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